molecular formula C15H10N2O4S B1524714 3-(Benzenesulfonyl)-8-nitroquinoline CAS No. 607743-07-7

3-(Benzenesulfonyl)-8-nitroquinoline

Cat. No. B1524714
Key on ui cas rn: 607743-07-7
M. Wt: 314.3 g/mol
InChI Key: SCIJASKGJCBCHE-UHFFFAOYSA-N
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Patent
US07452888B2

Procedure details

3-Iodo-8-nitroquinoline (D3) (135 g, 0.45 mol), was suspended in dimethylformamide (2.4 L) in a 5 L 3-necked flask fitted with an overhead stirrer, under an argon atmosphere. This mixture was treated successively with anhydrous sodium phenylsulfinate (99.6 g 0.608 mol), and bis-(copper (I) triflate) benzene complex (170 g, 0.338 mol). The resulting slurry was heated to 65° C. for 18 h. The mixture was cooled, filtered and the solvent evaporated in vacuo. Acetone (2.5 L) was added to the residue and the solution filtered. The filtrate was evaporated in vacuo, a further 2.5 L of acetone added and the mixture filtered again. The solvent was evaporated in vacuo and the residue dissolved in chloroform (3 L) and washed with 10% aqueous ammonia (2×2 L), and the organic phase was dried over magnesium sulphate and the solvent evaporated in vacuo. The dark brown residue was purified using a Biotage flash-150 chromatography apparatus (5 kg silica gel) eluting with hexane and increasing proportions of ethyl acetate to give the title compound (D4) (81.5 g, 58%) as a yellow solid;
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Name
sodium phenylsulfinate
Quantity
99.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[N+:12]([O-:14])=[O:13].[C:15]1([S:21]([O-:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Na+]>CN(C)C=O>[N+:12]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([S:21]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:23])=[O:22])=[CH:11]2)([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
IC=1C=NC2=C(C=CC=C2C1)[N+](=O)[O-]
Name
Quantity
2.4 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium phenylsulfinate
Quantity
99.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer, under an argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
ADDITION
Type
ADDITION
Details
Acetone (2.5 L) was added to the residue
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
a further 2.5 L of acetone added
FILTRATION
Type
FILTRATION
Details
the mixture filtered again
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform (3 L)
WASH
Type
WASH
Details
washed with 10% aqueous ammonia (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The dark brown residue was purified
WASH
Type
WASH
Details
eluting with hexane
TEMPERATURE
Type
TEMPERATURE
Details
increasing proportions of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 81.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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